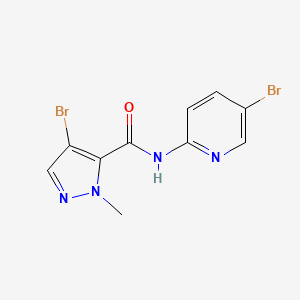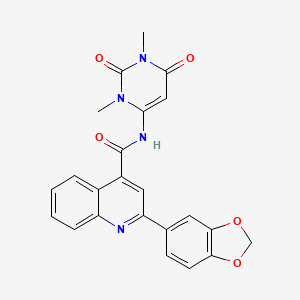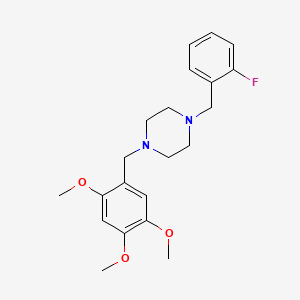![molecular formula C23H16ClN3O2 B3481833 N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3481833.png)
N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide, also known as QNZ, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. QNZ is a quinoline-based compound that has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide works by inhibiting the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress signals. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes. N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and immunosuppressive effects. N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has also been shown to inhibit the activation of T cells and B cells, thereby suppressing the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a potent inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide is also relatively easy to synthesize and is commercially available. However, N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has some limitations as a research tool. It is not very selective, and can inhibit the activity of other proteins besides NF-κB. N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide. One area of research is the development of more selective inhibitors of NF-κB. Another area of research is the investigation of the role of NF-κB in various diseases, including autoimmune diseases and neurodegenerative diseases. Finally, the potential use of N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide as a therapeutic agent for cancer and other diseases is an area of active research.
Aplicaciones Científicas De Investigación
N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide is in the field of cancer research. N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide works by inhibiting the activity of a protein called NF-κB, which is known to play a key role in the development and progression of cancer.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2/c24-16-9-5-14(6-10-16)21-13-19(18-3-1-2-4-20(18)27-21)23(29)26-17-11-7-15(8-12-17)22(25)28/h1-13H,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWOEMILFIBXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3481751.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3481782.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)
![ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate](/img/structure/B3481798.png)
![4,5-dimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3481803.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3481808.png)
![2-{4-[(2-hydroxyethyl)amino]phenyl}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B3481826.png)

![1-(3-chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3481842.png)
![3-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3481850.png)

